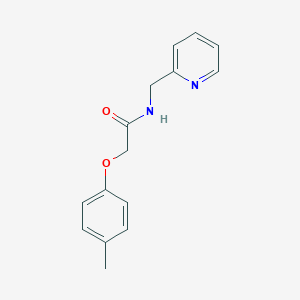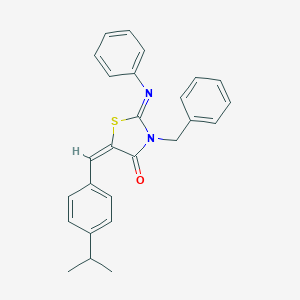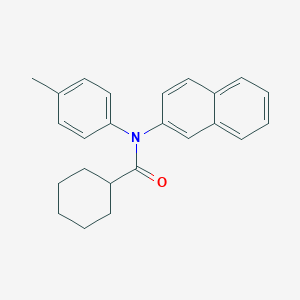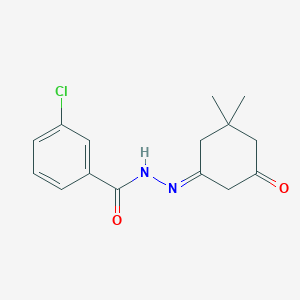![molecular formula C23H22Cl2N2O B388488 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with two 4-methylphenyl groups and a dichlorophenol moiety. Its molecular formula is C23H22Cl2N2O, and it has a molecular weight of 413.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal to form the imidazolidine ring, followed by chlorination and subsequent coupling with 4,6-dichlorophenol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenols .
科学研究应用
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol has diverse applications in scientific research:
作用机制
The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazolidine derivative with similar structural features but different substituents.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A highly hindered ligand used in transition-metal catalysis.
Uniqueness
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dichlorophenol moiety and imidazolidine ring make it particularly effective in certain catalytic and biological applications .
属性
分子式 |
C23H22Cl2N2O |
|---|---|
分子量 |
413.3g/mol |
IUPAC 名称 |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C23H22Cl2N2O/c1-15-3-7-18(8-4-15)26-11-12-27(19-9-5-16(2)6-10-19)23(26)20-13-17(24)14-21(25)22(20)28/h3-10,13-14,23,28H,11-12H2,1-2H3 |
InChI 键 |
PHSPDPNIKCARDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388405.png)
![3-Benzyl-2-(benzylimino)-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388406.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388407.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B388409.png)
![3-(Dimethylamino)-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388410.png)



![3-nitro-N-[(E)-thieno[3,2-b]thiophen-5-ylmethylideneamino]benzamide](/img/structure/B388416.png)
![Methyl 3-bromo-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B388418.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B388420.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B388421.png)

![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B388428.png)
